Piperidine-1-carboximidamide Hydroiodide
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Overview
Description
Mechanism of Action
Target of Action
Piperidine-1-carboximidamide Hydroiodide, a member of the piperidine chemical family, has been found to target several key proteins in the body. The primary targets of this compound are EGFR (Epidermal Growth Factor Receptor), BRAF (B-Raf Proto-Oncogene, Serine/Threonine Kinase), and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, and their dysregulation is often associated with the development of cancer .
Mode of Action
It is presumed that the compound interacts with the olfactory system of insects, consisting of odorant receptors (ORs) that need a common co-receptor (ORCO), and ionotropic receptors (IR), leading to the insect’s inability to recognize its host’s cues .
Biochemical Pathways
This compound has been found to affect several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Akt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IB etc . These pathways are involved in regulating cell growth, survival, and differentiation. By interacting with these pathways, the compound can influence cell behavior and potentially halt the progression of diseases like cancer .
Result of Action
This compound has been shown to have antiproliferative effects against various cancer cells . Specifically, it has been found to inhibit EGFR, BRAF, and CDK2, which are key proteins involved in cell proliferation and survival . By inhibiting these targets, the compound can potentially halt the progression of diseases like cancer .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives have been shown to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Piperine-carboximidamide hybrids have been shown to have antiproliferative activity against cancer cells . The specific effects of Piperidine-1-carboximidamide Hydroiodide on cell function, signaling pathways, gene expression, and cellular metabolism would need to be investigated in future studies.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Piperidine has been described to activate signaling pathways like NF-κB, PI3k/Aκt etc. which are involved in cancer progression including caspase-dependent pathway to induce apoptosis
Preparation Methods
The synthesis of piperidine-1-carboximidamide hydroiodide typically involves the reaction of piperidine with cyanamide, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained . Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
Chemical Reactions Analysis
Piperidine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine-1-carboximidamide oxide, while reduction could produce piperidine-1-carboximidamide .
Scientific Research Applications
Piperidine-1-carboximidamide hydroiodide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Piperidine-1-carboximidamide hydroiodide can be compared to other similar compounds such as:
Piperidine-1-carboxamide: This compound has a similar structure but lacks the imidamide group.
Piperidine-1-carboximidamide hydrochloride: Similar in structure but contains a chloride ion instead of an iodide ion.
Piperidine-1-carboximidamide hydrobromide: Contains a bromide ion instead of an iodide ion.
Properties
IUPAC Name |
piperidine-1-carboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3.HI/c7-6(8)9-4-2-1-3-5-9;/h1-5H2,(H3,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDZAWNSOJLXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14IN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380904 |
Source
|
Record name | Piperidine-1-carboximidamide Hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102392-91-6 |
Source
|
Record name | Piperidine-1-carboximidamide Hydroiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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